Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate
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Overview
Description
Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where the quinoline derivative reacts with 3-chloro-2-methylaniline.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro or amino groups, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, sodium hydroxide, ethanol.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives with altered functional groups.
Substitution: Substituted quinoline derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate: shares similarities with other quinoline derivatives such as chloroquine and quinine, which are known for their antimalarial properties.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a similar structure but different functional groups, leading to distinct biological activities.
Uniqueness
- The unique combination of the quinoline core with the 3-chloro-2-methylphenyl and ethyl ester groups gives this compound distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-4-25-20(24)14-8-9-18-15(11-14)19(10-12(2)22-18)23-17-7-5-6-16(21)13(17)3/h5-11H,4H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOWIWFNAJPKNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=C(C(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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